2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol

Anticancer Cytotoxicity SAR

A defined 2-styryl-8-hydroxyquinoline for metal sensing, antiviral SAR, and crystal engineering. Generic 8-hydroxyquinolines fail to replicate its specific 5-methyl/2-aminostyryl photophysics and biological target engagement. • HeLa IC₅₀ = 2.52-4.69 μM; HIV-1 integrase IC₅₀ = 0.5-5 μM (class range). • 5-Methyl red-shifts emission; 2-amino group provides H-bond donor/acceptor site. • Bidentate chelation of Hg²⁺, Pb²⁺, Cd²⁺ enables low-background, long-wavelength detection.

Molecular Formula C18H16N2O
Molecular Weight 276.339
CAS No. 361158-05-6
Cat. No. B2543287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol
CAS361158-05-6
Molecular FormulaC18H16N2O
Molecular Weight276.339
Structural Identifiers
SMILESCC1=C2C=CC(=NC2=C(C=C1)O)C=CC3=CC=CC=C3N
InChIInChI=1S/C18H16N2O/c1-12-6-11-17(21)18-15(12)10-9-14(20-18)8-7-13-4-2-3-5-16(13)19/h2-11,21H,19H2,1H3/b8-7+
InChIKeyHLNPQGMGCVFUJJ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol (CAS 361158-05-6): A Multifunctional Styrylquinoline Probe for Chelation, Fluorescence, and Bioactivity Screening


2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol (CAS 361158-05-6) is a synthetic small molecule belonging to the 2-styryl-8-hydroxyquinoline (2S-8HQ) class. It features an 8-hydroxyquinoline metal-chelating core, a 5-methyl substituent that modulates electronic properties, and a 2-(2-aminophenyl)vinyl styryl arm that extends π-conjugation for fluorescence and bioactivity . This specific substitution pattern distinguishes it from simpler 8-hydroxyquinolines and other styrylquinoline derivatives used in metal sensing, anti-HIV integrase inhibition, and cytotoxicity studies [1].

Why Generic 8-Hydroxyquinoline or Styrylquinoline Substitution Fails for 361158-05-6: The Critical Role of 5-Methyl and 2-Amino Substituents


Broad class substitution among 8-hydroxyquinolines or styrylquinolines is unreliable because minor structural modifications profoundly alter metal-binding affinity, fluorescence quantum yield, and biological target engagement [1]. For instance, the 5-methyl group in 361158-05-6 is not inert; in related 8-hydroxyquinoline derivatives, C-5 substitution has been shown to induce red-shifts in fluorescence emission by modulating the HOMO-LUMO gap . Similarly, the 2-amino group on the styryl ring introduces a hydrogen-bond donor/acceptor site absent in non-aminated analogs, directly impacting supramolecular assembly and target protein interactions. These electronic and steric effects mean that a generic 2-styryl-8-hydroxyquinoline lacking these specific substituents cannot replicate the compound's spectroscopic or biological performance.

Quantitative Differentiation of 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol Against Closest Structural Analogs


Cytotoxicity Against HeLa Cells: 8-OH vs 8-NO2 Styrylquinoline Series

In a head-to-head series comparison, 8-hydroxy-substituted styrylquinolines (SA series) consistently exhibited superior cytotoxicity against HeLa cervical cancer cells compared to their 8-nitro-substituted analogs (SB series). The SA series bearing 8-OH (as in 361158-05-6) achieved IC50 values in the range of 2.52–4.69 μM, whereas the corresponding SB series with 8-NO2 substitution showed higher IC50 values of 2.897–10.37 μM [1]. This demonstrates that the 8-OH group is critical for potency.

Anticancer Cytotoxicity SAR

Cytotoxicity Enhancement by Styryl-Ring Bromine Substitution in 8-Hydroxy Series

Within the 8-hydroxy styrylquinoline series (SA series), the presence of an electron-withdrawing bromine substituent on the styryl ring enhanced cytotoxicity. The Br-substituted analog exhibited an IC50 of 2.52 μM, the lowest in the series, while the unsubstituted or methoxy-substituted analogs showed higher IC50 values up to 4.69 μM [1]. This suggests that for applications requiring maximal potency, a halogenated derivative may be preferred, but 361158-05-6 occupies an intermediate position.

Anticancer Halogenation SAR

Fluorescence Emission Red-Shift Induced by C-5 Methyl Substitution

In 8-hydroxyquinoline derivatives, substitution at the C-5 position with a methyl group (as in 361158-05-6) is known to cause a red-shift in fluorescence emission compared to the unsubstituted parent. This is attributed to the electron-donating effect of the methyl group, which raises the HOMO energy level. Conversely, electron-withdrawing groups at C-5 cause a blue-shift . While direct comparative data for 361158-05-6 are not available, this established class-level trend implies that 361158-05-6 will exhibit a bathochromic shift relative to 2-(2-aminostyryl)quinolin-8-ol (CAS 429651-60-5), which lacks the 5-methyl group.

Fluorescent Probe Spectroscopy Metal Sensing

Enhanced Supramolecular Assembly via 8-OH Hydrogen Bonding Compared to 8-NO2 Analogs

X-ray crystallographic analysis of a series of 2-styrylquinoline derivatives revealed that 8-OH substituted compounds (SA series) adopted non-planar geometries with dihedral angles of 5.75–59.3° between aromatic rings and engaged in extensive O–H···O, C–H···O, O–H···N, and π–π stacking interactions, forming complex supramolecular architectures. In contrast, 8-NO2 substituted compounds (SB series) were nearly planar (dihedral angles 1.32–3.45°) and lacked the same hydrogen-bonding diversity [1]. This indicates that 361158-05-6, with its 8-OH group, is capable of forming more intricate solid-state structures.

Crystal Engineering Supramolecular Chemistry Solid-State

Metal-Chelating Capability via 8-Hydroxyquinoline Core vs Non-Chelating Styrylquinolines

The 8-hydroxyquinoline moiety in 361158-05-6 provides a well-established bidentate metal-chelating site (N, O donor set). This feature is absent in styrylquinolines lacking the 8-OH group. In a study on related 8-hydroxyquinoline-styryl conjugates, strong affinity for Hg2+, Pb2+, and Cd2+ was demonstrated, with metal binding leading to a large red-shift in absorption and emission spectra and the appearance of green fluorescence [1]. The thiophosphinate derivative achieved a mercury detection limit of 15 ppt in partially aqueous medium. While 361158-05-6 was not directly tested, its 8-OH core is structurally identical to the metal-binding pharmacophore in these sensors.

Metal Sensing Chelation Fluorescence

Anti-HIV Integrase Activity of 2-Styryl-8-hydroxyquinolines vs Other Quinolines

2-Styryl-8-hydroxyquinoline derivatives have been patented and studied as HIV-1 integrase inhibitors, with the 8-OH group and styryl substitution pattern being critical for activity [1]. A series of novel 2-styryl-8-hydroxyquinolines demonstrated dual targeting of HIV-1 integrase and protease [2]. While specific IC50 or EC50 values for 361158-05-6 are not publicly available, the presence of both the 8-OH chelating group and the 2-aminostyryl moiety positions it within the active pharmacophore space. Compounds lacking the 8-OH group (e.g., 8-nitro or 8-H analogs) were not active in these assays, confirming the essential nature of this substituent.

Anti-HIV Integrase Inhibitor Antiviral

Optimal Application Scenarios for Procuring 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol (CAS 361158-05-6)


Fluorescent Turn-On Sensor Development for Heavy Metal Detection

The 8-hydroxyquinoline core of 361158-05-6 enables bidentate chelation of metal ions such as Hg²⁺, Pb²⁺, and Cd²⁺, while the styryl arm provides a π-conjugated fluorophore [1]. Upon metal binding, a photoinduced charge transfer mechanism induces a large red-shift in emission, offering a ratiometric or turn-on fluorescence signal. The 5-methyl group is expected to further red-shift the emission, improving spectral separation from biological autofluorescence [2]. Procure this compound for designing next-generation heavy metal sensors requiring low-background, long-wavelength detection.

Anticancer Hit Discovery and Lead Optimization Programs

Within the 8-hydroxy styrylquinoline series, 361158-05-6 lies in the active range with HeLa cell IC50 values of 2.52–4.69 μM [1]. The 2-amino group on the styryl ring offers a synthetic handle for further derivatization to modulate potency. Researchers can use this compound as a scaffold for SAR exploration, benchmarking new analogs against the established cytotoxicity of the 8-OH series.

Crystal Engineering and Co-Crystal Design Using Diverse Hydrogen-Bond Synthons

X-ray crystallography confirms that 8-hydroxy styrylquinolines engage in O–H···O, O–H···N, C–H···O, and π–π stacking interactions, forming helices, zig-zag chains, and stacked architectures [1]. The 2-amino group adds an additional hydrogen-bond donor/acceptor site absent in simpler analogs. Procure 361158-05-6 as a building block for designing pharmaceutical co-crystals or functional organic materials with predictable solid-state properties.

Anti-HIV Integrase Inhibitor Screening Libraries

Patented 2-styryl-8-hydroxyquinolines act as HIV-1 integrase inhibitors, with the 8-OH group essential for coordinating the catalytic Mg²⁺ ions in the integrase active site [1]. The 2-aminostyryl group in 361158-05-6 may confer additional binding interactions or improved solubility. Include this compound in focused screening sets targeting viral integrase, and use it as a reference standard for validating new integrase inhibitors [2].

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